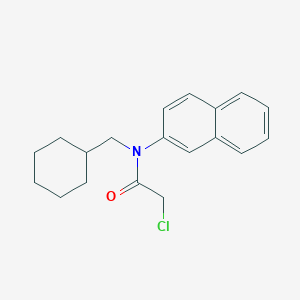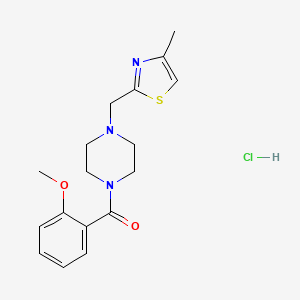
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one” is likely a synthetic organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group and a 3-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl ring, and a benzyl group with a chlorine atom at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom on the benzyl group, and the electron-donating phenyl group on the pyridazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atom might increase its density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
- Insecticidal Activity Against Plutella Xylostella : A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated significant insecticidal activities. Compounds like 4b, 4d, and 4h exhibited over 90% activity at 100 mg/L concentration. The study also discussed the structure-activity relationships (SAR) of these compounds (Wu et al., 2012).
Steel Corrosion Inhibition
- Inhibition of Steel Corrosion : Compounds including 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione were studied for their ability to inhibit the corrosion of steel in acidic solutions. One compound exhibited 100% inhibition efficiency at a specific concentration and was found to adsorb on the steel surface following the Langmuir isotherm model (Bouklah et al., 2006).
Antitumor Activity
- Antitumor Activity in Human Cells : A compound closely related to 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibited better antitumor activity than a reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375. Molecular docking suggests favorable interactions between the compound and SHP2 protein (Zhou et al., 2021).
Anti-inflammatory and Analgesic Agents
- Potential for Anti-inflammatory and Analgesic Uses : Certain derivatives of 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one were synthesized and evaluated for their anti-inflammatory and analgesic activities. One derivative was identified as an ideal anti-inflammatory agent with significant selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Synthesis of Novel Compounds
- Synthesis of Novel 4-Mercapto-6-Phenylpyridazin-3(2H)-Ones : A new method for synthesizing 4-mercapto-6-phenylpyridazin-3(2H)-ones was described. These compounds have potential uses in pharmaceuticals and pesticides (Tsolomiti et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRSTIKEEDQDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)



![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)
![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)


![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)
![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)
